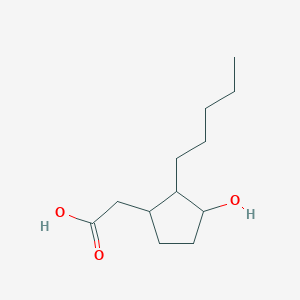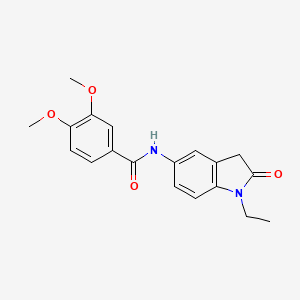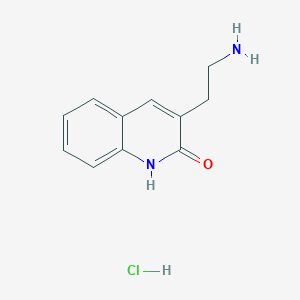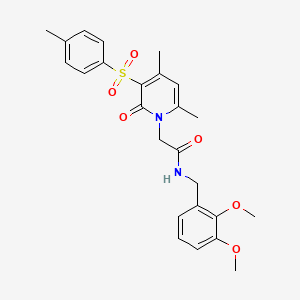
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid” is a chemical compound with the molecular formula C12H22O3 . It has an average mass of 214.301 Da and a monoisotopic mass of 214.156891 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-11,13H,2-8H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 214.3 . It is recommended to be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary and Derivatizing Agent
Research by Majewska (2019) explores the use of a similar compound, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, as a versatile chiral auxiliary. This compound shows potential as a chiral derivatizing agent for amines and alcohols, with satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra. This highlights its potential application in stereochemical analysis and synthesis (Majewska, 2019).
Synthesis of Isoleucine Conjugate
Ogawa and Kobayashi (2008) described a method for synthesizing the isoleucine conjugate of epi-jasmonic acid using a derivative of 2-((1R,2S,3R)-3-hydroxy-2-((Z)-pent-2-enyl)cyclopentyl)acetic acid. This showcases the compound's utility in the synthesis of biologically active molecules (Ogawa & Kobayashi, 2008).
Poly(beta-hydroxybutyrate) Production
Van Aalst-van Leeuwen et al. (1997) studied the production of poly(beta-hydroxybutyrate), a storage polymer, under dynamic substrate supply conditions. Their research used acetic acid as an external substrate, which relates to the applications of acetic acid derivatives like 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid in microbial growth and polymer production (Van Aalst-van Leeuwen et al., 1997).
Maillard Reaction Studies
Davidek et al. (2006) investigated the Maillard reaction, particularly the formation of acetic acid from glucose. While this study primarily focuses on acetic acid, it provides insights into the potential transformation pathways and reaction mechanisms of acetic acid derivatives (Davidek et al., 2006).
Anti-inflammatory and Cytotoxic Properties
Nur-E-Alam et al. (2020) isolated compounds from Scoparia dulcis, including acetic acid derivatives, and assessed their anti-inflammatory and cytotoxic activities. This research indicates the potential biomedical applications of acetic acid derivatives in treating inflammatory diseases and cancer (Nur-E-Alam et al., 2020).
Depleted Uranium Oxide Removal
Unz et al. (2018) developed a method to remove depleted uranium oxides from contaminated soils using acetic acid solutions. This study highlights the application of acetic acid derivatives in environmental remediation and the treatment of radioactive materials (Unz et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-hydroxy-2-pentylcyclopentyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-11,13H,2-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMWVEOITAQHFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)


![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)

![3-(3,5-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2376277.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)
![N-(5-chloro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2376283.png)
![4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2376284.png)


![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)
![N-(1-cyanocyclopentyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2376290.png)
